Cas no 1587-09-3 (3,3a,4,5,6,7-hexahydro-2h-indazol-3-one)

3,3a,4,5,6,7-hexahydro-2h-indazol-3-one structure
1587-09-3 structure
Product Name:3,3a,4,5,6,7-hexahydro-2h-indazol-3-one
CAS No:1587-09-3
MF:C7H10N2O
MW:138.167101383209
CID:236943
PubChem ID:279809
Update Time:2025-09-26

3,3a,4,5,6,7-hexahydro-2h-indazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro-
    • 2,3a,4,5,6,7-hexahydroindazol-3-one
    • 1,2,4,5,6,7-hexahydro-indazol-3-one
    • 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one
    • 3,4-Tetramethylen-2-pyrazolin-5-on
    • 3,4-tetramethylene-2-pyrazolin-5-one
    • 3,4-tetramethylene-5-pyrazolone
    • 3,4-Tetramethylen-pyrazolon-(5)
    • 4,5,6,7-tetrahydro-(3aH)indazolin-3-one
    • AC1L5R25
    • AC1Q6H0A
    • AC1Q6LNJ
    • AR-1D2249
    • CTK4C9809
    • NSC131101
    • 1587-09-3
    • DTXSID10299504
    • F0896-0321
    • 4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
    • 3H-Indazol-3-one, 2,3a,4,5,6,7-hexahydro-
    • CS-0318481
    • 3,3a,4,5,6,7-hexahydro-2H-indazol-3-one
    • AKOS002238544
    • AKOS016051703
    • 2,3A,4,5,6,7-HEXAHYDRO-INDAZOL-3-ONE
    • NSC-131101
    • 3,3a,4,5,6,7-hexahydro-2h-indazol-3-one
    • Inchi: 1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10)
    • InChI Key: RSDWEZRGVYEMJI-UHFFFAOYSA-N
    • SMILES: O=C1C2C(CCCC2)=NN1

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46
  • LogP: 0.42680

3,3a,4,5,6,7-hexahydro-2h-indazol-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM238267-1g
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
1587-09-3 97%
1g
$415 2021-08-04
Chemenu
CM238267-5g
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
1587-09-3 97%
5g
$935 2021-08-04
Chemenu
CM238267-10g
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
1587-09-3 97%
10g
$1246 2021-08-04
Chemenu
CM238267-25g
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
1587-09-3 97%
25g
$2078 2021-08-04
Alichem
A269001370-5g
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
1587-09-3 97%
5g
$1,278.36 2022-04-02
Alichem
A269001370-10g
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
1587-09-3 97%
10g
$1,640.16 2022-04-02
Alichem
A269001370-25g
4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-one
1587-09-3 97%
25g
$2,706.80 2022-04-02
TRC
A235901-100mg
3,3a,4,5,6,7-hexahydro-2h-indazol-3-one
1587-09-3
100mg
$ 70.00 2022-06-08
TRC
A235901-500mg
3,3a,4,5,6,7-hexahydro-2h-indazol-3-one
1587-09-3
500mg
$ 250.00 2022-06-08
TRC
A235901-1g
3,3a,4,5,6,7-hexahydro-2h-indazol-3-one
1587-09-3
1g
$ 365.00 2022-06-08

3,3a,4,5,6,7-hexahydro-2h-indazol-3-one Related Literature

Additional information on 3,3a,4,5,6,7-hexahydro-2h-indazol-3-one

3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- (CAS No. 1587-09-3): A Comprehensive Overview

3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- (CAS No. 1587-09-3) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indazole core structure, is widely studied for its potential applications in drug discovery and development. The hexahydro modification of the indazol-3-one framework enhances its stability and bioavailability, making it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- features a fused bicyclic system, which is a common motif in many biologically active molecules. Researchers have explored its derivatives for their potential roles in modulating various biological pathways, including inflammation, neurodegeneration, and cancer. The compound's versatility and adaptability have made it a subject of interest in high-throughput screening and structure-activity relationship (SAR) studies.

One of the most compelling aspects of 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- is its potential in addressing current healthcare challenges. For instance, the rise of antibiotic-resistant bacteria has spurred interest in novel antimicrobial agents, and this compound's derivatives have shown promise in preliminary studies. Additionally, its application in central nervous system (CNS) disorders aligns with the growing demand for treatments targeting Alzheimer's disease and Parkinson's disease.

From a synthetic chemistry perspective, 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- serves as a versatile intermediate. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse libraries of compounds for drug discovery. The compound's compatibility with modern green chemistry principles, such as reduced solvent use and energy-efficient reactions, further enhances its appeal in sustainable pharmaceutical manufacturing.

The market for 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- and its derivatives is expected to grow, driven by increasing investments in pharmaceutical R&D and the demand for innovative therapies. Companies specializing in custom synthesis and contract research are actively exploring its commercial potential, particularly in the development of small-molecule drugs. Furthermore, advancements in computational chemistry and AI-driven drug design are accelerating the discovery of new applications for this compound.

In conclusion, 3H-Indazol-3-one,2,3a,4,5,6,7-hexahydro- (CAS No. 1587-09-3) represents a promising area of research with broad implications for medicine and industry. Its unique structural features, combined with its potential therapeutic applications, make it a compound of significant scientific and commercial interest. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in addressing some of the most pressing health challenges of our time.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited